

# Spectroscopic data for 4-(Isopropylsulphonyl)benzeneboronic acid

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## Compound of Interest

Compound Name: 4-(Isopropylsulphonyl)benzeneboronic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Isopropylsulphonyl)benzeneboronic Acid

**Authored by: Gemini, Senior Application Scientist**

## Introduction

In the landscape of modern medicinal chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] Among these, **4-(Isopropylsulphonyl)benzeneboronic acid** ( $C_9H_{13}BO_4S$ ) emerges as a compound of significant interest. The incorporation of the isopropylsulfonyl moiety can enhance the pharmacological properties of a drug candidate, such as improving metabolic stability or acting as a key pharmacophore.[3] The boronic acid functional group itself is not just a synthetic handle; it has been increasingly utilized in drug design to form reversible covalent bonds with biological targets, leading to improved potency and pharmacokinetic profiles.[4]

This guide provides a comprehensive technical overview of the spectroscopic methods used to confirm the identity, purity, and structural integrity of **4-(Isopropylsulphonyl)benzeneboronic acid**. As Senior Application Scientist, my focus is not merely on the data itself, but on the underlying principles and experimental rationale that ensure robust and reliable characterization—a cornerstone of any successful research and development program. We will

explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and practical, field-tested protocols.

## Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical characteristics is the foundation for its analytical characterization.

- IUPAC Name: (4-propan-2-ylsulfonylphenyl)boronic acid[5][6]
- CAS Number: 850567-98-5[5][7][8]
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>BO<sub>4</sub>S[5][6][7]
- Molecular Weight: 228.07 g/mol [5][7][8]

Property	Value	Source
Melting Point	126-128 °C	[5][7][8]
Boiling Point	443.1 °C (Predicted)	[5][7]
Density	1.29 g/cm <sup>3</sup> (Predicted)	[5][7]
pKa	7.72 (Predicted)	[7][8]
Appearance	White solid	[7][8]

## Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For **4-(Isopropylsulphonyl)benzeneboronic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the connectivity of the aromatic ring, the isopropyl group, and the boronic acid moiety.

## $^1\text{H}$ NMR Spectroscopy: Proton Environment Analysis

$^1\text{H}$  NMR provides a map of the hydrogen atoms within the molecule, offering critical insights into the electronic environment and neighboring protons.

### Causality Behind Experimental Choices:

- **Solvent Selection:** DMSO- $\text{d}_6$  is the preferred solvent. Its polarity readily dissolves the boronic acid, and its high boiling point allows for stable acquisitions. Crucially, it enables the observation of the exchangeable  $\text{B}(\text{OH})_2$  protons, which would be lost in solvents like  $\text{D}_2\text{O}$ .
- **Frequency:** A higher field magnet (e.g., 500 MHz) is recommended to achieve better signal dispersion, particularly for resolving the aromatic proton signals which are subject to second-order coupling effects.

### Experimental Protocol: $^1\text{H}$ NMR

- **Sample Preparation:** Accurately weigh ~5-10 mg of **4-(Isopropylsulphonyl)benzeneboronic acid** into a clean, dry NMR tube.
- **Dissolution:** Add approximately 0.7 mL of DMSO- $\text{d}_6$ .
- **Homogenization:** Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
- **Data Acquisition:**
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using standard parameters (e.g.,  $30^\circ$  pulse, 16-32 scans, 2-second relaxation delay).
- **Processing:** Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the residual DMSO peak to  $\delta$  2.50 ppm.

## Predicted $^1\text{H}$ NMR Data and Interpretation

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.20	s (broad)	2H	B(OH) <sub>2</sub>	The acidic protons of the boronic acid group appear as a broad singlet. Its chemical shift is concentration-dependent.
~7.95	d, J $\approx$ 8.5 Hz	2H	Ar-H (ortho to -SO <sub>2</sub> )	These protons are deshielded by the strongly electron-withdrawing sulfonyl group. They are ortho to the boronic acid group and split by the adjacent meta protons.
~7.85	d, J $\approx$ 8.5 Hz	2H	Ar-H (meta to -SO <sub>2</sub> )	These protons are ortho to the boronic acid group and less deshielded than their counterparts. They are split by the adjacent ortho protons.
~3.30	sept, J $\approx$ 6.9 Hz	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	This proton is split into a septet by the six equivalent

methyl protons.

The chemical shift is downfield due to the adjacent sulfonyl group.

~1.15

d,  $J \approx 6.9$  Hz

6H

-CH(CH<sub>3</sub>)<sub>2</sub>

The six methyl protons are equivalent and are split into a doublet by the single methine proton.

Note: The aromatic region may present as two distinct doublets or as a more complex AA'BB' system depending on the spectrometer frequency.

## <sup>13</sup>C NMR Spectroscopy: Carbon Backbone Confirmation

<sup>13</sup>C NMR spectroscopy complements <sup>1</sup>H NMR by providing a signal for each unique carbon atom in the molecule.

### Experimental Protocol: <sup>13</sup>C NMR

The sample prepared for <sup>1</sup>H NMR can be used directly. Data is acquired using a standard proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the <sup>13</sup>C isotope. The spectrum is referenced to the DMSO-d<sub>6</sub> solvent peak at  $\delta$  39.52 ppm.

### Predicted <sup>13</sup>C NMR Data and Interpretation

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~145	Ar-C-SO <sub>2</sub>	Quaternary carbon directly attached to the highly electronegative sulfonyl group is significantly deshielded.
~135	Ar-CH (ortho to -SO <sub>2</sub> )	Aromatic carbons deshielded by the sulfonyl group.
~127	Ar-CH (meta to -SO <sub>2</sub> )	Aromatic carbons ortho to the boronic acid group.
~130	Ar-C-B(OH) <sub>2</sub>	The carbon attached to boron. Its signal can be broad and sometimes difficult to detect due to quadrupolar relaxation of the boron nucleus. <a href="#">[9]</a>
~55	CH(CH <sub>3</sub> ) <sub>2</sub>	The methine carbon, shifted downfield by the attached sulfonyl group.
~15	CH(CH <sub>3</sub> ) <sub>2</sub>	The two equivalent methyl carbons appear at a typical upfield aliphatic chemical shift.

## Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[\[10\]](#)

### Causality Behind Experimental Choices:

- Technique: Attenuated Total Reflectance (ATR) is the modern standard for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for KBr pellets.

### Experimental Protocol: ATR-FTIR

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid **4-(Isopropylsulphonyl)benzeneboronic acid** powder onto the crystal.
- **Pressure Application:** Lower the press arm to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum (typically 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ ).
- **Processing:** The final spectrum is automatically generated as absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### Predicted IR Absorption Bands and Interpretation

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	B(O-H) <sub>2</sub>
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Medium-Weak	C-H Stretch	Aliphatic C-H
~1600	Medium	C=C Stretch	Aromatic Ring
~1350	Strong	B-O Stretch	B-O-H
1310 & 1150	Strong	S=O Asymmetric & Symmetric Stretch	R-SO <sub>2</sub> -R
~1100	Strong	C-S Stretch	Ar-SO <sub>2</sub>

## Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[\[11\]](#)



## Causality Behind Experimental Choices:

- Technique: High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. ESI in negative ion mode is often preferred for boronic acids as they can readily deprotonate to form a stable  $[M-H]^-$  ion.

## Experimental Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Data Acquisition (Negative Ion Mode):
  - Set the mass spectrometer to scan in negative ion mode.
  - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.
  - Acquire the full scan mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
- Data Analysis: Determine the accurate mass of the most abundant parent ion. Use this mass to confirm the elemental composition ( $\text{C}_9\text{H}_{13}\text{BO}_4\text{S}$ ).

## Predicted Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z	Analysis
[M-H] <sup>-</sup>	227.0555	~227.0555	The deprotonated parent molecule. Its accurate mass confirms the molecular formula.
[M+HCOO] <sup>-</sup>	273.0610	~273.0610	An adduct with formate, which is often present as a contaminant in the mobile phase or system.

Predicted Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Key expected fragments would arise from the loss of the isopropyl group or cleavage of the sulfonyl group.

## Section 5: Integrated Analytical Workflow

The confirmation of **4-(Isopropylsulphonyl)benzeneboronic acid**'s structure is not reliant on a single technique, but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates this integrated approach.

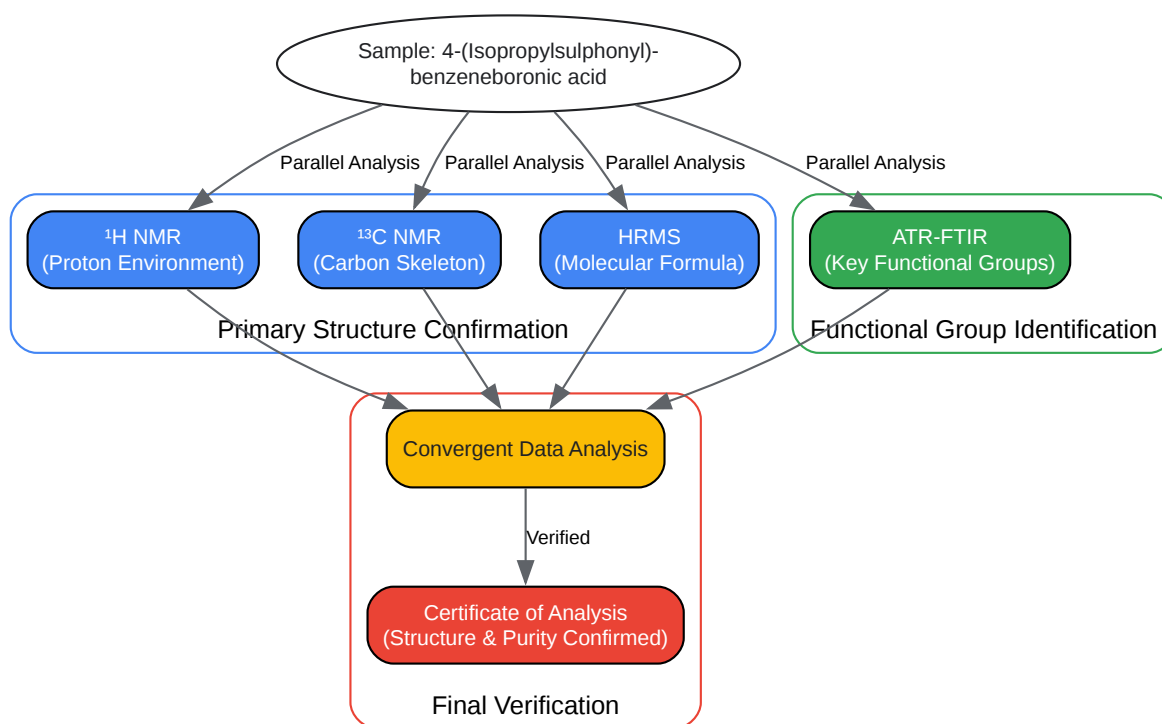


Figure 1. Integrated Spectroscopic Workflow

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Caption: Integrated workflow for the structural verification of **4-(Isopropylsulphonyl)benzeneboronic acid**.

## Conclusion

The structural elucidation of **4-(Isopropylsulphonyl)benzeneboronic acid** is achieved through a multi-technique spectroscopic approach.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry validates the elemental composition with high accuracy, while IR spectroscopy provides rapid confirmation of essential functional groups, notably the B-O, O-H, and S=O bonds. The convergence of data from these orthogonal methods provides an unambiguous and robust confirmation of the compound's identity and integrity, a critical requirement for its application in research and drug development.

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